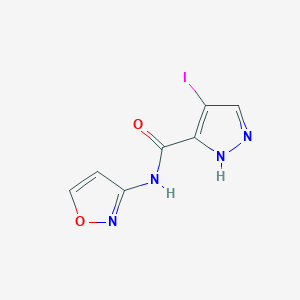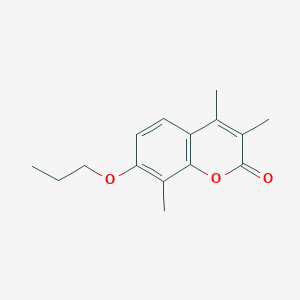![molecular formula C12H20ClNO2S B4832334 2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride](/img/structure/B4832334.png)
2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride
Descripción general
Descripción
2-(2-{[4-(methylthio)benzyl]amino}ethoxy)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This chemical compound is also known as MMB-2201 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The chemical structure of MMB-2201 is similar to other synthetic cannabinoids like JWH-018 and AB-PINACA.
Mecanismo De Acción
MMB-2201 acts as a potent agonist of the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes like pain sensation, appetite, mood, and immune response. When MMB-2201 binds to these receptors, it activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects, including:
1. Analgesia: MMB-2201 has been found to have potent analgesic properties that can be useful in managing chronic pain.
2. Appetite Stimulation: MMB-2201 has been shown to stimulate appetite, making it useful in the treatment of anorexia.
3. Immunosuppression: MMB-2201 has been found to have immunosuppressive properties that can be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMB-2201 has several advantages and limitations for lab experiments. Some of the advantages are:
1. Potent agonist: MMB-2201 is a potent agonist of the CB1 and CB2 receptors, making it useful for studying the endocannabinoid system.
2. Versatile: MMB-2201 can be used for studying various physiological processes like pain sensation, appetite, and immune response.
Some of the limitations are:
1. Complex synthesis: The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry.
2. Limited availability: MMB-2201 is not widely available, making it difficult to obtain for lab experiments.
Direcciones Futuras
There are several future directions for the scientific research on MMB-2201. Some of them are:
1. Pharmacological Studies: Further pharmacological studies are needed to understand the full potential of MMB-2201 as a therapeutic agent.
2. Toxicology Studies: Toxicology studies are needed to evaluate the safety of MMB-2201 and its potential side effects.
3. Clinical Trials: Clinical trials are needed to evaluate the efficacy of MMB-2201 in the treatment of various medical conditions.
Conclusion:
MMB-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors and has been studied for its potential analgesic, anti-inflammatory, and anti-cancer properties. The synthesis of MMB-2201 is a complex process that requires expertise in organic chemistry. Further scientific research is needed to fully understand the potential of MMB-2201 as a therapeutic agent.
Aplicaciones Científicas De Investigación
MMB-2201 has been studied extensively for its potential therapeutic applications in the treatment of various medical conditions. Some of the scientific research applications of MMB-2201 are:
1. Pain Management: MMB-2201 has been shown to have analgesic properties that can be useful in managing chronic pain.
2. Anti-inflammatory: MMB-2201 has been found to have anti-inflammatory properties that can be useful in the treatment of inflammatory diseases like arthritis.
3. Anti-cancer: MMB-2201 has been studied for its potential anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
2-[2-[(4-methylsulfanylphenyl)methylamino]ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S.ClH/c1-16-12-4-2-11(3-5-12)10-13-6-8-15-9-7-14;/h2-5,13-14H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUMXGNHHDYOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCOCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4832272.png)
![8-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832277.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4832286.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4832292.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4832322.png)
![6-{[(2-chloro-3-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4832337.png)
![5-[(5-ethyl-2-thienyl)methylene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4832338.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4832347.png)